molecular formula C19H20N2O2S2 B2942297 2,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide CAS No. 863510-99-0

2,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2942297
CAS No.: 863510-99-0
M. Wt: 372.5
InChI Key: XSLOTNYFFIIFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a 2-phenyl-1,3-thiazole moiety linked via a methylene group to a trimethyl-substituted benzene sulfonamide core. The compound’s structure combines aromatic and heterocyclic elements, which are common in bioactive molecules. Its synthesis likely involves sulfonyl chloride intermediates reacting with amine-containing precursors, analogous to methods described for related sulfonamides .

Properties

IUPAC Name

2,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c1-13-9-14(2)18(15(3)10-13)25(22,23)20-11-17-12-24-19(21-17)16-7-5-4-6-8-16/h4-10,12,20H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLOTNYFFIIFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CSC(=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide typically involves a multi-step process. One common method includes the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-phenyl-1,3-thiazole-4-methanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, organic solvents, and bases like triethylamine.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes involved in folate synthesis in microorganisms. This inhibition disrupts the production of essential nucleotides, leading to the antimicrobial effects of the compound. Additionally, the thiazole ring may interact with other biological pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s key structural analogs include sulfonamide-thiazole hybrids, bi-heterocyclic propanamides, and phenylthiazolylindoles. Below is a comparative analysis based on substituents, synthesis, and inferred bioactivity:

Compound Core Structure Key Substituents Synthetic Route Reported Bioactivity
2,4,6-Trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide Benzene sulfonamide + thiazole 2-Phenylthiazole, trimethylbenzene Likely sulfonylation of thiazole-amine Not explicitly stated (inferred antimicrobial/antitumor potential)
N-(2-Thiazolyl)-benzenesulfonamide derivatives Benzene sulfonamide + thiazole Tetramethylpyrimidine-thioxo, 2-thiazolyl Sulfathiazole + isothiocyanato intermediates Antimycobacterial (e.g., M. tuberculosis inhibition)
Bi-heterocyclic propanamides (7a-l) 1,3,4-Oxadiazole + thiazole Substituted anilines, propanoyl chloride derivatives S-substitution of oxadiazole-thiols Antimicrobial (implied by structural analogs)
3-(2-Phenyl-1,3-thiazol-4-yl)-1H-indoles Indole/azaindole + thiazole Phenylthiazole, methyl/chloro substituents Hantzsch reaction (thioamides + α-bromoacetyl) Antitumor (NCI 60-cell line screening)

Key Observations:

Sulfonamide vs. Oxadiazole/Indole Cores :

  • The target compound’s sulfonamide group may enhance aqueous solubility compared to oxadiazole or indole derivatives, which are more lipophilic. This could influence pharmacokinetic properties such as absorption and distribution .
  • In contrast, indole-thiazole hybrids (e.g., Diana et al.’s compounds) exhibit antitumor activity, likely due to intercalation or kinase inhibition . The sulfonamide analog might target different pathways, such as carbonic anhydrase or protease inhibition.

Substituent Effects: The 2-phenyl group on the thiazole ring is conserved across analogs, suggesting its role in π-π interactions with biological targets .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for N-(2-thiazolyl)-benzenesulfonamides, which use sulfonyl chlorides and amine intermediates . This contrasts with the Hantzsch reaction employed for phenylthiazolylindoles .

tuberculosis ), and thiazole-containing analogs demonstrate antitumor effects . These findings suggest the compound could be explored in similar therapeutic contexts.

Biological Activity

2,4,6-Trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes a sulfonamide group, which is crucial for its biological activity.

The biological activity of sulfonamides often involves their interaction with bacterial enzymes. Specifically, they inhibit the enzyme dihydropteroate synthase (DHPS), which is essential for bacterial folate synthesis. This inhibition prevents the conversion of para-aminobenzoic acid (PABA) to folate, leading to bacterial growth inhibition.

Biological Activity Overview

Research has shown that derivatives of benzene sulfonamides exhibit a range of biological activities:

  • Antibacterial Activity :
    • In vitro studies have demonstrated that related compounds show efficacy against various Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Escherichia coli and Bacillus subtilis, showing significant inhibition zones in agar diffusion assays .
  • Cardiovascular Effects :
    • A study evaluated the effects of related sulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that certain derivatives significantly reduced perfusion pressure compared to control groups, suggesting potential cardiovascular benefits .
  • Antitumor Activity :
    • Some sulfonamide derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cell lines through various pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Case Study 1: Antibacterial Efficacy

A recent study synthesized several benzene sulfonamide derivatives and evaluated their antibacterial properties. Among these, 4-methyl-N-(2-nitrophenyl) benzene sulfonamide exhibited notable activity against E. coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Case Study 2: Cardiovascular Impact

In an experimental setup involving isolated rat hearts, the administration of 4-(2-aminoethyl)-benzenesulfonamide resulted in a significant decrease in coronary resistance over time (3–18 minutes), indicating a potential therapeutic role in managing cardiovascular conditions .

Research Findings

Recent studies have highlighted the following key findings related to the biological activity of this compound:

Study Focus Findings
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteria with varying MIC values.
Cardiovascular EffectsReduced perfusion pressure and coronary resistance in isolated heart models.
Antitumor PotentialInduced apoptosis in cancer cell lines via ROS generation and mitochondrial pathways.

Q & A

Basic: What are the common synthetic routes for 2,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide, and how are intermediates purified?

The synthesis typically involves:

  • Step 1 : Formation of the thiazole ring via cyclization of thiourea derivatives with α-bromoketones, as demonstrated in analogous sulfonamide-thiazole hybrids .
  • Step 2 : Nucleophilic substitution at the sulfonamide group using 2-phenyl-1,3-thiazol-4-ylmethylamine.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures are standard. Purity is confirmed via HPLC (>98%) and melting point analysis .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and regiochemistry. For example, the thiazole proton resonates at δ 7.2–7.5 ppm, while sulfonamide protons appear as a singlet near δ 3.8 ppm .
  • X-ray crystallography : SHELXL (for refinement) and SIR97 (for structure solution) are employed. Key metrics include R-factor (<0.05) and bond length accuracy (±0.002 Å) .

Advanced: How can computational modeling (e.g., DFT) predict the compound’s reactivity or binding interactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) optimize the molecular geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). These predict electrophilic/nucleophilic sites and potential binding to biological targets (e.g., enzymes) via molecular docking (AutoDock Vina) .

Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?

  • Cross-validation : Compare NMR, IR, and mass spectrometry data with analogous compounds (e.g., 4-phenylthiazole derivatives).
  • Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine diffraction data from twinned crystals, ensuring accurate bond angle/plane assignments .

Advanced: What in vitro assays are suitable for evaluating this compound’s biological activity?

  • Enzyme inhibition : Tyrosinase or carbonic anhydrase inhibition assays (IC50_{50} determination via UV-Vis spectroscopy).
  • Cellular assays : Antiproliferative activity in cancer cell lines (e.g., MTT assay), with IC50_{50} values compared to controls like cisplatin .

Advanced: What strategies optimize the compound’s solubility for pharmacological studies?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to balance solubility and biocompatibility.
  • Salt formation : React with sodium hydroxide to form a water-soluble sulfonate salt, monitored via pH titration .

Advanced: How can kinetic studies elucidate the compound’s degradation mechanisms under varying pH?

  • HPLC-MS stability testing : Incubate the compound in buffers (pH 1–13) at 37°C. Degradation products (e.g., hydrolyzed sulfonamide) are identified via fragmentation patterns. Pseudo-first-order kinetics model the half-life .

Advanced: What crystallographic challenges arise from polymorphism, and how are they addressed?

Polymorphs may form due to flexible sulfonamide-thiazole linkages. Solutions include:

  • Temperature-controlled crystallization : Slow cooling from DMF yields stable monoclinic forms.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···π bonds) to explain packing differences .

Advanced: How do steric effects influence regioselectivity in derivative synthesis?

Steric hindrance from the 2,4,6-trimethylphenyl group directs electrophilic substitution to the thiazole’s 5-position. Computational Mulliken charge analysis corroborates this trend .

Advanced: What analytical workflows validate synthetic intermediates with isomeric impurities?

  • Chiral HPLC : Resolves enantiomers using a Chiralpak AD-H column (hexane/isopropanol mobile phase).
  • 2D NMR (NOESY) : Detects spatial proximity of protons in isomers, distinguishing between axial/equatorial substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.